molecular formula C14H17ClF3N3S B12699589 4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride CAS No. 50786-82-8

4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride

Cat. No.: B12699589
CAS No.: 50786-82-8
M. Wt: 351.8 g/mol
InChI Key: JDGNUSJAGYKVGM-UHFFFAOYSA-N
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Description

4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride is a chemical compound with the molecular formula C14H17ClF3N3S. It is known for its unique structure, which includes a trifluoromethylthio group attached to a phenyl ring, a piperazine ring, and a propiononitrile group.

Preparation Methods

The synthesis of 4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .

Chemical Reactions Analysis

4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group plays a crucial role in its binding affinity and selectivity towards certain enzymes and receptors. The piperazine ring enhances its stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride can be compared with other similar compounds such as:

Properties

CAS No.

50786-82-8

Molecular Formula

C14H17ClF3N3S

Molecular Weight

351.8 g/mol

IUPAC Name

3-[4-[3-(trifluoromethylsulfanyl)phenyl]piperazin-1-yl]propanenitrile;hydrochloride

InChI

InChI=1S/C14H16F3N3S.ClH/c15-14(16,17)21-13-4-1-3-12(11-13)20-9-7-19(8-10-20)6-2-5-18;/h1,3-4,11H,2,6-10H2;1H

InChI Key

JDGNUSJAGYKVGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC#N)C2=CC(=CC=C2)SC(F)(F)F.Cl

Origin of Product

United States

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